molecular formula C8H9ClO2S B100430 2,5-Dimethylbenzenesulfonyl chloride CAS No. 19040-62-1

2,5-Dimethylbenzenesulfonyl chloride

Cat. No.: B100430
CAS No.: 19040-62-1
M. Wt: 204.67 g/mol
InChI Key: FZVZUIBYLZZOEW-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is also known as p-xylene-2-sulfonyl chloride. This compound is a derivative of benzenesulfonyl chloride, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. It is commonly used as a reagent in organic synthesis due to its ability to introduce sulfonyl chloride groups into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzenesulfonyl chloride can be synthesized through the sulfonation of 2,5-dimethylbenzene (p-xylene) followed by chlorination. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides, sulfones, and other derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It finds applications in the production of dyes, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which influences its reactivity and steric properties. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .

Properties

IUPAC Name

2,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVZUIBYLZZOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066448
Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19040-62-1
Record name 2,5-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
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Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Record name Benzenesulfonyl chloride, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the function of 2,5-Dimethylbenzenesulfonyl chloride in the synthesis of tetraaniline-polyethylene glycol copolymers?

A1: this compound acts as a key intermediate in a multi-step synthesis []. First, it reacts with tetraaniline, forming a sulfamide intermediate with two capped methyl groups on the benzene ring. These methyl groups are then oxidized to carboxyl groups. Finally, methoxy polyethylene glycol (PEG) reacts with these carboxyl groups through esterification, resulting in a tetraaniline-polyethylene glycol copolymer with two PEG chains attached to the tetraaniline core.

Q2: How does the use of this compound influence the final properties of the synthesized copolymers?

A2: The use of this compound specifically allows for the attachment of two PEG chains to the tetraaniline core. This directly impacts the copolymer's structure, leading to a "star-shaped" configuration []. The number of PEG chains can influence the copolymer's solubility, self-assembly behavior, and ultimately, its effectiveness in applications like electrochromic devices.

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